Trans-4-aminocyclohexyl morpholine-4-carboxylate
Description
Trans-4-aminocyclohexyl morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is particularly interesting due to its unique structure, which combines a cyclohexyl ring with an aminomethyl group and a morpholine ring.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4-aminocyclohexyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2 |
InChI Key |
WKTOEOIIIUVTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-aminocyclohexyl morpholine-4-carboxylate typically involves the following steps:
Hydrogenation of p-acetamidophenol: This step involves the catalytic hydrogenation of p-acetamidophenol in an aqueous or alcoholic solution to produce a mixture of trans- and cis-4-aminocyclohexanol.
Separation of Isomers: The mixture is then subjected to fractional crystallization to separate the trans-4-aminocyclohexanol from the cis isomer.
Formation of Morpholine Ring: The trans-4-aminocyclohexanol is then reacted with appropriate reagents to form the morpholine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation and crystallization processes. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Trans-4-aminocyclohexyl morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can have different functional groups attached to the cyclohexyl ring or the morpholine ring .
Scientific Research Applications
Trans-4-aminocyclohexyl morpholine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-4-aminocyclohexyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trans-4-aminocyclohexanol: A precursor in the synthesis of trans-4-aminocyclohexyl morpholine-4-carboxylate.
Morpholine: A simpler morpholine derivative with various industrial applications.
4-aminocyclohexanone: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring with an aminomethyl group and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler morpholine derivatives or other related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
